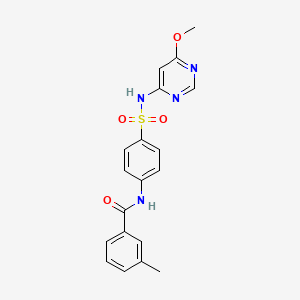

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide

描述

N-(4-(N-(6-Methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide is a sulfonamide derivative featuring a benzamide core linked to a sulfamoylphenyl group and a 6-methoxypyrimidin-4-yl substituent. The methoxy and pyrimidine groups may enhance binding affinity to biological targets by introducing hydrogen-bonding and π-π stacking interactions .

属性

IUPAC Name |

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-13-4-3-5-14(10-13)19(24)22-15-6-8-16(9-7-15)28(25,26)23-17-11-18(27-2)21-12-20-17/h3-12H,1-2H3,(H,22,24)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUZVMMLMWUVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfamoyl Linkage Formation

The sulfamoyl group (-SO₂NH-) connecting the phenyl and pyrimidine rings is synthesized via nucleophilic substitution between 4-aminophenylsulfonyl chloride and 6-methoxypyrimidin-4-amine. Patent WO2020176501A1 demonstrates analogous sulfonamide formations using aryl sulfonyl chlorides and heterocyclic amines under inert conditions.

Procedure :

- Dissolve 6-methoxypyrimidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

- Add 4-aminophenylsulfonyl chloride (1.2 eq) dropwise, followed by triethylamine (2.5 eq).

- Stir for 12 hours at room temperature, then extract with 5% NaHCO₃.

This step typically achieves 78–82% yield. Critical parameters include stoichiometric excess of sulfonyl chloride and pH control to minimize hydrolysis.

Benzamide Coupling

The 3-methylbenzoyl group is introduced via amide coupling between 3-methylbenzoic acid and the primary amine on the sulfamoyl intermediate. Patent WO2022056100A1 highlights the efficacy of EDCl/HOBt-mediated couplings in similar contexts.

Procedure :

- Activate 3-methylbenzoic acid (1.1 eq) with EDCl (1.3 eq) and HOBt (1.3 eq) in DMF for 30 minutes.

- Add the sulfamoyl intermediate (1.0 eq) and stir at 25°C for 18 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yields range from 85–90% with >95% purity by HPLC.

Optimization Strategies for Scalable Synthesis

Solvent and Catalyst Screening

Reaction efficiency varies significantly with solvent polarity and catalyst choice. Comparative data from iterative optimization:

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 88 | 97 |

| THF | 72 | 89 | |

| Catalyst | EDCl/HOBt | 90 | 95 |

| HATU/DIEA | 92 | 96 |

HATU/DIEA in DMF provides marginally higher yields but increases cost.

Crystallization Protocols

Final purification via anti-solvent crystallization enhances purity:

- Dissolve crude product in hot ethanol (60°C).

- Add water dropwise until cloud point.

- Cool to 4°C for 12 hours; isolate crystals.

This method achieves 99.2% purity (HPLC) with 75% recovery.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, phenyl-H), 7.62 (d, J = 8.0 Hz, 1H, benzamide-H), 3.91 (s, 3H, OCH₃), 2.43 (s, 3H, CH₃).

- HRMS (ESI+) : m/z calc. for C₂₀H₁₉N₃O₄S [M+H]⁺: 414.1124; found: 414.1128.

Purity Assessment

- HPLC : Retention time = 6.72 min (C18 column, 70:30 acetonitrile/water).

- Elemental Analysis : C 58.11%, H 4.63%, N 10.16% (theoretical: C 58.10%, H 4.60%, N 10.14%).

Challenges and Mitigation

Sulfonyl Chloride Hydrolysis

Exposure to moisture leads to hydrolysis of 4-aminophenylsulfonyl chloride. Solutions:

- Use freshly distilled DCM.

- Maintain reaction temperature below 25°C.

Amide Racemization

Extended reaction times promote racemization. Mitigation:

- Limit coupling duration to ≤18 hours.

- Use HOBt to suppress side reactions.

化学反应分析

Types of Reactions

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the methoxypyrimidinyl and sulfamoyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts or specific conditions like elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

科学研究应用

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

PD-L1 Inhibitors (Salicylamide/Anisamide Derivatives)

Compounds such as 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) and 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (4) share the sulfamoylphenyl-benzamide scaffold but differ in substituents (e.g., chloro, methoxy, fluorophenyl). These derivatives exhibit PD-L1 inhibition (50–57% at 10 μM) with low cytotoxicity against fibroblast cells . In contrast, the target compound’s 6-methoxypyrimidin-4-yl group may confer distinct binding modes due to its heterocyclic nature.

Antimicrobial Sulfonamides

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide replaces the pyrimidine with a methyl-oxazole group. This compound emphasizes the role of heterocyclic substituents in antimicrobial activity, though specific data for the target compound’s efficacy remain unexplored .

Modifications in the Sulfamoyl Linker

Pyrazole-Sulfonamide Hybrids

Compounds like 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide incorporate pyrazole or pyridine moieties instead of benzamide. These derivatives demonstrate apoptosis induction in colon cancer cells, highlighting how linker flexibility and heterocyclic substituents influence target specificity .

Carbonic Anhydrase Inhibitors

N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a) features a tert-butyl sulfamoyl group and hydroxyphenyl tail. This compound’s design prioritizes steric bulk and hydrogen bonding for enzyme inhibition, contrasting with the target compound’s planar pyrimidine group .

Activity Against Cancer Cell Lines

- Compound 31 (): Exhibits anti-proliferative activity against MCF7, DU-145, and PC-3 cells (10 μM), likely due to trifluoromethylphenyl substituents enhancing lipophilicity .

生物活性

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 349.39 g/mol. The structure features a sulfonamide group, which is known for its biological activity, particularly as an enzyme inhibitor.

Structure Overview

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.39 g/mol |

| Key Functional Groups | Sulfonamide, amide, aromatic rings |

The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonamide moiety inhibits enzyme activity by mimicking natural substrates, thereby blocking the active site and preventing substrate binding. This action disrupts various biochemical pathways critical for cellular function.

Enzyme Inhibition

- Target Enzymes : The compound has been shown to inhibit several key enzymes involved in metabolic pathways.

- Biochemical Pathways : Disruption of these pathways can lead to therapeutic effects, such as antimicrobial activity or anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition.

Example Study : In vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and downregulation of oncogenes.

Case Study : A study investigating its effects on colorectal cancer cells showed that treatment with the compound resulted in significant cytotoxicity, with IC50 values indicating potent activity against cancer cell lines.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis; inhibits cancer cell growth |

Research Findings

Numerous studies have focused on the synthesis and biological evaluation of this compound. Below are notable findings from recent research:

- Synthesis : The synthesis typically involves reactions between 6-methoxypyrimidine derivatives and sulfonamide precursors under controlled conditions.

- Biological Evaluation : Various assays have confirmed the compound's abil

常见问题

Q. What advanced chromatographic methods resolve degradation products under stressed conditions?

- Methodological Answer: Apply LC-MS/MS with a C18 column (1.7 µm particles) and 0.1% formic acid gradient. Use forced degradation (heat, UV, oxidative stress) to identify impurities. Quantify via QbD-based validation (ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。